Clorhidrato de S-(4-Metoxibencil)isotiourea

Descripción general

Descripción

Synthesis Analysis

The synthesis of S-(4-Methoxybenzyl)isothiourea hydrochloride has been mentioned in a study . The cyclocondensation reaction of O-methylisourea hemisulfate salt with a compound gives a tautomeric mixture of dihydropyrimidines following acidic hydrolysis of the cyclized products to produce the compound in high yields .Molecular Structure Analysis

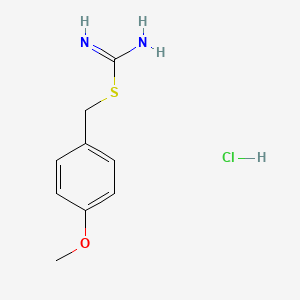

The molecular weight of S-(4-Methoxybenzyl)isothiourea hydrochloride is 232.73 g/mol.Chemical Reactions Analysis

The compound has been used in the synthesis of 4,4-Disubstituted 3,4-Dihydropyrimidin-2(1H)-ones and -thiones . The thionation reaction of the compound at the 2-position smoothly proceeds to give 2-thioxo derivatives .Aplicaciones Científicas De Investigación

- Los derivados de la isotiourea, incluido el clorhidrato de S-(4-Metoxibencil)isotiourea, sirven como catalizadores quirales en reacciones asimétricas. Estos catalizadores pueden promover transformaciones enantioselectivas, como la resolución cinética de alcoholes o ésteres racémicos .

- Los investigadores han desarrollado catalizadores de isotiourea altamente reciclables inmovilizados en soportes poliméricos. Estos catalizadores encuentran aplicaciones en la resolución cinética de alcoholes, especialmente en sistemas por lotes y de flujo .

Catálisis Asimétrica:

Catalizadores Soportados en Polímeros:

Mecanismo De Acción

Target of Action

The primary target of S-(4-Methoxybenzyl)isothiourea hydrochloride is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in peripheral immune tolerance, contributing to maintain homeostasis by preventing autoimmunity or immunopathology that would result from uncontrolled and overreacting immune responses .

Mode of Action

S-(4-Methoxybenzyl)isothiourea hydrochloride acts as an inhibitor of IDO1 . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions .

Biochemical Pathways

IDO1 is involved in the catabolism of the essential amino acid tryptophan along the kynurenine pathway . By inhibiting IDO1, S-(4-Methoxybenzyl)isothiourea hydrochloride can affect this pathway, leading to a shortage of tryptophan. This shortage inhibits T lymphocytes division and accumulation of tryptophan catabolites induces T-cell apoptosis and differentiation of regulatory T-cells .

Result of Action

By inhibiting IDO1 and affecting the kynurenine pathway, S-(4-Methoxybenzyl)isothiourea hydrochloride can have several effects at the molecular and cellular level. These include the inhibition of T lymphocytes division, induction of T-cell apoptosis, and differentiation of regulatory T-cells .

Propiedades

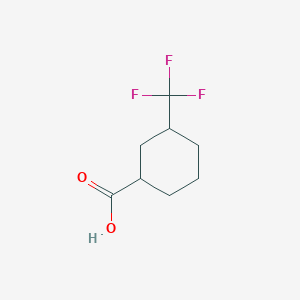

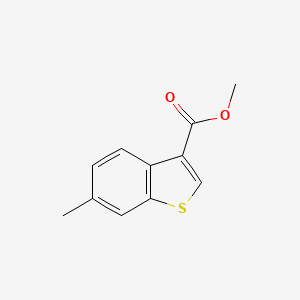

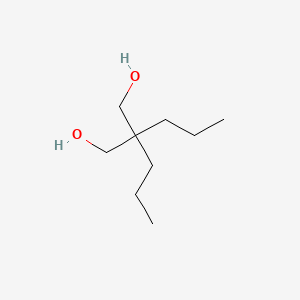

IUPAC Name |

(4-methoxyphenyl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS.ClH/c1-12-8-4-2-7(3-5-8)6-13-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNMUFKTLKVUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551871 | |

| Record name | (4-Methoxyphenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25985-08-4 | |

| Record name | NSC67155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Methoxyphenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole](/img/structure/B1355334.png)